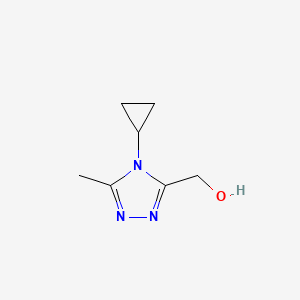
(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the CAS Number: 1432681-11-2 . It has a molecular weight of 153.18 . The IUPAC name for this compound is the same as the given name .
Molecular Structure Analysis
The InChI code for “(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol” is 1S/C7H11N3O/c1-5-8-9-7(4-11)10(5)6-2-3-6/h6,11H,2-4H2,1H3 . This indicates the presence of a cyclopropyl group, a methyl group, and a triazole ring in the molecule .It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is a powder .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Crystal Structure Analysis : The compound bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been synthesized and its structure established by NMR, IR, MS spectra, and X-ray diffraction crystallography, demonstrating the application of (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol in molecular synthesis and structural analysis (Dong & Huo, 2009).
Catalytic Applications : A new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand has been prepared, forming a stable complex with CuCl. This complex is an outstanding catalyst for Huisgen 1,3-dipolar cycloaddition, illustrating the compound's use in catalysis (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Analytical and Pharmaceutical Applications
Chiral HPLC Method for Novel Antitubercular Compound : A chiral chromatographic method has been developed for analyzing stereoisomers of the antitubercular compound MSDRT 12, which contains a triazole structure similar to (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol. This showcases its potential in pharmaceutical analysis (Shekar, Sinha, Mukhopadhya, & Degani, 2014).
Synthesis of Heterocyclic Compounds for Biological Activity : The synthesis of novel heterocyclic compounds derived from a similar triazole compound and their investigation for lipase and α-glucosidase inhibition highlights its relevance in the development of biologically active compounds (Bekircan, Ülker, & Menteşe, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-8-9-7(4-11)10(5)6-2-3-6/h6,11H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUMQPPXFQVYTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

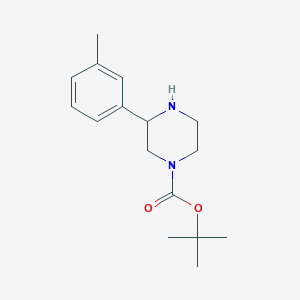
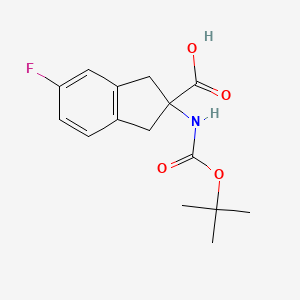
![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)

![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)
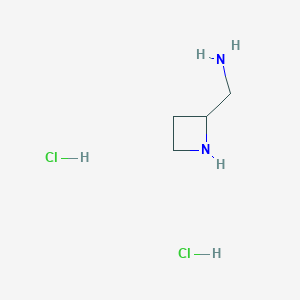

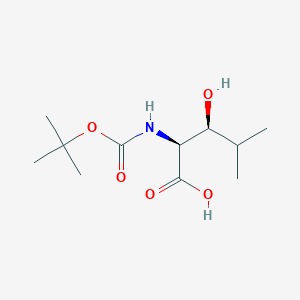

![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)


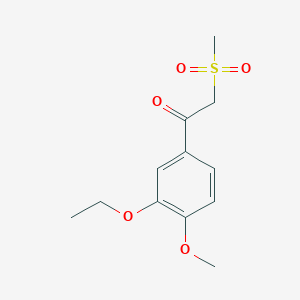
![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)